4-Acetamidobenzamide
Overview
Description
4-Acetamidobenzamide is an organic compound with the molecular formula C9H10N2O2. It is a derivative of benzamide, where the benzene ring is substituted with an acetamido group at the para position. This compound is known for its applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetamidobenzamide can be synthesized through several methods. One common method involves the reaction of 4-aminobenzamide with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinones.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinazolinones
Reduction: 4-Aminobenzamide
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-Acetamidobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-acetamidobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamidobenzamide
- 4-Acetamido-4’-aminobenzanilide
- 4-Acetamido-3-nitrobenzamide
Uniqueness
4-Acetamidobenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.
Biological Activity
4-Acetamidobenzamide, a member of the benzamide class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an acetamido group attached to a benzamide framework, which contributes to its pharmacological properties. Recent studies have explored its potential in treating various medical conditions, particularly in neurodegenerative disorders and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C9H10N2O, with a molecular weight of approximately 166.19 g/mol. The compound features an amide functional group that significantly influences its biological activity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antiproliferative Activity : It has shown potential as an anticancer agent, particularly against leukemia cell lines.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells from damage in models of neurodegenerative diseases.
Anticancer Activity
Recent research has highlighted the antiproliferative effects of this compound against various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis and cell cycle arrest in cancer cells.
Case Study: Antiproliferative Effects
In a study evaluating the effects of several synthesized derivatives, this compound was tested against the K562 human chronic myelogenous leukemia cell line. The results indicated significant growth inhibition, with the most active compounds causing cell cycle arrest in the G0–G1 phase and inducing apoptosis through caspase activation.
Compound | % Growth Inhibition (10 μM) | IC50 (μM) |
---|---|---|
This compound | 49% | 5.2 |
Reference (Colchicine) | 80% | 0.5 |
Neuroprotective Activity
This compound has also been studied for its neuroprotective properties. It was found to protect against neuronal cell loss induced by amyloid beta and glutamate toxicity.
Case Study: Neuroprotective Effects
A study assessed the protective effects of various benzamides on neuronal cultures exposed to neurotoxic agents. The results showed that this compound provided significant protection against both amyloid beta-induced and glutamate-induced neuronal loss.
Compound | % Protection Against Amyloid β(25-35) | % Protection Against Glutamate |
---|---|---|
This compound | 48.3 ± 10.1% | 36% |
Other Compounds (e.g., CPI1189) | Varies | Varies |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G0–G1 checkpoint.
- Neuroprotection : By modulating neuroinflammatory responses and reducing oxidative stress, it protects neuronal integrity.
Properties
IUPAC Name |
4-acetamidobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6(12)11-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVYSVVBPMJRAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342004 | |
Record name | 4-acetamidobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58202-83-8 | |
Record name | 4-acetamidobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Acetylamino)benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8C6T2YTJ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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